2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-13-8-11(9-18)6-7-14(13)20-10-15(19)17-12-4-2-1-3-5-12/h1-8,18H,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSZHMRVBMMVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358429 | |
| Record name | STK198969 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693820-35-8 | |
| Record name | STK198969 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide typically involves the following steps:
Preparation of 2-chloro-4-(hydroxymethyl)phenol: This can be achieved by chlorination of 4-(hydroxymethyl)phenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of 2-[2-chloro-4-(hydroxymethyl)phenoxy]acetic acid: The phenol derivative is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the corresponding phenoxyacetic acid.
Amidation: The final step involves the reaction of 2-[2-chloro-4-(hydroxymethyl)phenoxy]acetic acid with aniline (phenylamine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 2-[2-chloro-4-(carboxymethyl)phenoxy]-N-phenylacetamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide serves as a building block for synthesizing more complex organic compounds. Its functional groups allow it to participate in various chemical reactions:
- Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
- Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
- Amidation: This compound can be utilized in forming new amide bonds with other reactants.
Biology
Preliminary studies indicate that this compound exhibits biological activities , particularly in antimicrobial and anticancer research. Its mechanism of action may involve interaction with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Case Study: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines, revealing potential cytotoxic effects. The compound showed promise in inhibiting tumor growth, suggesting further exploration in drug development.
Medicine
In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate for developing new drugs. Its unique structure allows for modifications that can enhance its therapeutic efficacy. Research is ongoing to evaluate its safety and effectiveness in clinical settings.
Industry
The compound has applications in the production of specialty chemicals and materials. Its properties make it suitable for use in agrochemicals, where it may serve as an active ingredient in pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Hydrophilicity and Hydrogen Bonding
The hydroxymethyl group in the target compound contrasts with electron-withdrawing substituents (e.g., –NO₂, –CF₃) in analogs like 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide ().
Hydrogen bonding is critical for crystal packing. For example:
- 2-Chloro-N-phenylacetamide forms infinite chains via N–H⋯O interactions .
- The hydroxymethyl group in the target compound may introduce additional O–H⋯O/N interactions, altering crystallinity and melting points compared to simpler analogs.
Thermal Stability
Odd-even aliphatic chain effects () suggest that even small substituents (e.g., –CH₂OH vs. –Cl) influence packing density and melting points. Odd-numbered chains reduce packing efficiency and lower melting points due to repulsive H∙∙∙H interactions. While direct data for the target compound is unavailable, its hydroxymethyl group (a short, polar substituent) may reduce melting points compared to analogs with rigid, planar groups like 2-[4-chloro-2-(phenylcarbonyl)phenoxy]-N-phenylacetamide ().
Antitubercular Potential
Derivatives of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide exhibit potent antitubercular activity (MIC: 0.5–2 μg/mL against M. tuberculosis), attributed to the electron-withdrawing –NO₂ and –F groups enhancing target binding .
Antioxidant Activity
Odd-numbered aliphatic chains in benzyl alcohols () correlate with moderate antioxidant activity due to non-planar conformations. The hydroxymethyl group in the target compound may similarly enable radical scavenging, though this requires experimental validation.
Structural and Electronic Comparisons
Key Research Findings
- Bioactivity: Structural analogs with electron-withdrawing groups (e.g., –NO₂) show stronger antitubercular activity, while hydroxymethyl derivatives may prioritize antioxidant or anti-inflammatory pathways .
- Thermal Properties : Substituent parity (odd/even) and polarity significantly affect melting points and stability, as observed in benzyl alcohol derivatives ().
Biological Activity
2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and research studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.76 g/mol. The compound features a chloro group, a hydroxymethyl group, and an acetamide moiety, which contribute to its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. It may modulate the activity of enzymes or receptors, leading to inhibition or activation of various biochemical pathways. For instance, it has been shown to affect pathways related to inflammation and microbial resistance.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its antifungal potential against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.
- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.
- Biofilm Inhibition : Up to 92% inhibition of biofilm formation was observed, alongside an 87% rupture of preformed biofilm .
The compound did not promote antifungal activity through binding to ergosterol or damaging the fungal cell wall, indicating a unique mechanism that requires further investigation .
Comparative Biological Activity Table
| Property | Result/Observation |
|---|---|
| Antifungal Activity | MIC: 128-256 µg/mL; MFC: 512-1,024 µg/mL |
| Biofilm Inhibition | Up to 92% inhibition; 87% rupture |
| Anticancer Potential | Preliminary evidence; specific studies needed |
| Mechanism | Interaction with enzymes/receptors; not ergosterol binding |
Case Studies
- Antifungal Efficacy : A study published in Brazillian Journal of Biology assessed the effectiveness of the compound against clinical strains resistant to traditional antifungals. The findings highlighted its potential as an alternative treatment option in cases where conventional therapies fail .
- Combination Studies : Research indicated that combining this compound with other antifungals like amphotericin B may lead to antagonistic effects, suggesting it should be used cautiously in combination therapies .
Q & A
Q. Key Methodological Steps :
- Substitution : React 2-chloro-4-(hydroxymethyl)phenol with N-phenylacetamide derivatives in the presence of a mild base.
- Purification : Use column chromatography or recrystallization to isolate the product.
- Yield Optimization : Adjust molar ratios (e.g., 1:1.2 phenol-to-acetamide) and monitor reaction progress via TLC .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential.
- ¹H/¹³C NMR : Verify substituent positions (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm, aromatic protons in the phenylacetamide region) .
- FTIR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and hydroxyl (O-H) bands at ~3200–3500 cm⁻¹ .
- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement .
Basic: How is this compound screened for preliminary biological activity in academic research?
In vitro assays are prioritized:
- Enzyme Inhibition : Test against targets like kinases or hydrolases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Screening : Use microdilution methods (MIC values) against bacterial/fungal strains .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced: What strategies resolve discrepancies in NMR data interpretation for structural confirmation?
Contradictions may arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
- Cross-Platform Analysis : Validate using complementary techniques like LC-MS or 2D-COSY .
Advanced: How can reaction mechanisms for its synthesis be elucidated using computational methods?
Density Functional Theory (DFT) and Reaction Path Sampling are employed:
- Transition State Analysis : Identify intermediates and activation energies for nucleophilic substitution steps .
- Solvent Effects : Simulate solvent interactions (e.g., acetonitrile vs. DMF) using COSMO-RS models .
- Kinetic Isotope Effects (KIE) : Predict rate-determining steps via isotopic substitution in silico .
Advanced: What experimental designs optimize regioselectivity in derivative synthesis?
To avoid byproducts (e.g., para/ortho isomer mixtures):
- Directed Metalation : Use directing groups (e.g., -OMe) to control electrophilic substitution .
- Protecting Groups : Temporarily block the hydroxymethyl group during synthesis to prevent side reactions .
- Microwave-Assisted Synthesis : Enhance reaction specificity through controlled heating .
Advanced: How are structure-activity relationships (SAR) analyzed for this compound?
Q. SAR Workflow :
Derivative Library Synthesis : Modify substituents (e.g., halogens, alkyl chains) .
Biological Testing : Corrogate activity data (e.g., IC₅₀, MIC) with structural features.
3D-QSAR Modeling : Use software like Schrödinger’s Phase to map pharmacophore requirements .
Crystallographic Studies : Resolve ligand-target binding modes (e.g., enzyme co-crystallization) .
Advanced: What protocols address low yields in large-scale synthesis?
Q. Scale-Up Challenges :
- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions .
- Flow Chemistry : Enhance heat/mass transfer for exothermic reactions .
- Byproduct Recycling : Implement inline purification (e.g., scavenger resins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
